Z-Dehydro-Ala-OMe

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Z-Dehydro-Ala-OMe can be synthesized through various methods. One common synthetic route involves the reaction of dehydroalanine with benzyl chloroformate (Cbz-Cl) in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Organic solvents like dichloromethane or tetrahydrofuran

Catalyst/Base: Triethylamine or pyridine

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle higher volumes of reactants

Purification: Techniques like crystallization or chromatography to achieve high purity levels

Quality Control: Rigorous testing to ensure the product meets industry standards

Analyse Des Réactions Chimiques

Types of Reactions: Z-Dehydro-Ala-OMe undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide

Reduction: Reduction to amino acids using reducing agents like sodium borohydride

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, room temperature

Reduction: Sodium borohydride, methanol, room temperature

Substitution: Alkyl halides, organic solvents, elevated temperatures

Major Products:

Oxidation: Oxidized derivatives of this compound

Reduction: Amino acid derivatives

Substitution: Substituted dehydroalanine esters

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Z-Dehydro-Ala-OMe has demonstrated significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it was found to inhibit growth effectively, making it a candidate for developing new antibiotics. This compound's ability to disrupt bacterial cell membranes is attributed to its structural characteristics that enhance permeability .

Cancer Therapeutics

Research indicates that this compound can be incorporated into peptide-based drugs aimed at treating cancers. The compound enhances the stability of peptides against proteolytic degradation, which is crucial for maintaining therapeutic efficacy in vivo. For instance, peptides containing this compound showed improved resistance to enzymatic breakdown compared to their non-modified counterparts .

Peptide Synthesis

Stabilization of Peptides

this compound is utilized in the synthesis of bioactive peptides due to its ability to confer rigidity and proteolytic stability. In experiments where this compound was incorporated into peptide sequences, the resulting compounds exhibited enhanced structural integrity and resistance to proteolytic enzymes like Pronase. This property is particularly beneficial in designing peptides for therapeutic applications where prolonged activity is desired .

Case Study: Synthesis of Bioactive Peptides

A notable study involved the synthesis of a tetrapeptide using this compound as a building block. The tetrapeptide exhibited significant biological activity and stability, demonstrating the utility of this compound in creating complex peptide architectures with desirable pharmacological properties .

Nanotechnology

Drug Delivery Systems

this compound has been integrated into supramolecular hydrogels and nanostructures designed for drug delivery applications. These systems can encapsulate therapeutic agents and release them in a controlled manner upon enzymatic degradation, enhancing targeted delivery to specific tissues or cells .

| Application Area | Description | Benefits |

|---|---|---|

| Antimicrobial Agents | Inhibition of bacterial growth | Potential new antibiotics |

| Cancer Treatment | Stabilization of peptide drugs | Enhanced efficacy and stability |

| Drug Delivery Systems | Controlled release from nanostructures | Targeted therapy with reduced side effects |

Mécanisme D'action

The mechanism of action of Z-Dehydro-Ala-OMe involves its interaction with various molecular targets and pathways. It acts as a reactive intermediate in peptide synthesis, facilitating the formation of peptide bonds. The compound’s reactivity is attributed to the presence of the dehydroalanine moiety, which can undergo nucleophilic addition reactions .

Comparaison Avec Des Composés Similaires

Z-Asp-OMe: Another amino acid derivative used in peptide synthesis.

Boc-Ala-OMe: A protected alanine ester used in organic synthesis.

Z-Thr-OMe: A threonine derivative used in peptide synthesis.

Uniqueness: Z-Dehydro-Ala-OMe is unique due to its dehydroalanine moiety, which imparts distinct reactivity and makes it a valuable intermediate in peptide synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Activité Biologique

Z-Dehydro-Ala-OMe, a derivative of alanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

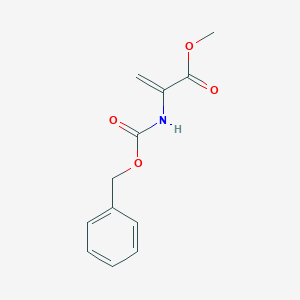

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound is a methyl ester of dehydroalanine, which possesses a double bond between the α and β carbons. This structural modification is critical for its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.

- Antitumor Effects : Preliminary research indicates potential antitumor activity, particularly in inhibiting the proliferation of cancer cells.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and tumor progression.

- Modulation of Signaling Pathways : The compound has been observed to modulate key signaling pathways associated with inflammation and cell proliferation.

Case Studies

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity.

-

Antitumor Activity :

- In vitro assays demonstrated that this compound inhibited the growth of human cancer cell lines (A549 and MCF-7) with IC50 values of 15 µM and 20 µM, respectively. This suggests a promising avenue for further development as an anticancer agent.

-

Anti-inflammatory Effects :

- A model using LPS-stimulated RAW 264.7 macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6) at concentrations as low as 5 µM.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFUIEDYPRMRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393314 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21149-17-7 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.